molecular formula C7H14N2O2 B13066303 (3S)-3-Amino-3-(oxolan-2-yl)propanamide

(3S)-3-Amino-3-(oxolan-2-yl)propanamide

Cat. No.: B13066303
M. Wt: 158.20 g/mol
InChI Key: BTYNZKPWZGQFJX-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(oxolan-2-yl)propanamide is a chiral amide derivative featuring a tetrahydrofuran (oxolan) ring attached to a propanamide backbone. The oxolan moiety may enhance solubility and metabolic stability compared to purely aromatic analogs, while the amide group facilitates hydrogen bonding interactions with biological targets.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3S)-3-amino-3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H2,9,10)/t5-,6?/m0/s1

InChI Key

BTYNZKPWZGQFJX-ZBHICJROSA-N

Isomeric SMILES

C1CC(OC1)[C@H](CC(=O)N)N

Canonical SMILES

C1CC(OC1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(oxolan-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as oxolane derivatives and amino acids.

    Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction, often using a suitable catalyst and reaction conditions that favor ring closure.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, which may involve the use of reagents such as ammonia or amines under controlled conditions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of (3S)-3-Amino-3-(oxolan-2-yl)propanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(oxolan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino and oxolane groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

(3S)-3-Amino-3-(oxolan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with (3S)-3-Amino-3-(oxolan-2-yl)propanamide but differ in key substituents, leading to variations in properties and activity:

Table 1: Structural Comparison of Key Analogs
Compound Name Key Structural Features Molecular Formula Molecular Weight CAS Number Reference
(3S)-3-Amino-3-(oxolan-2-yl)propanamide Oxolan ring, amide group Not Provided Not Provided Not Provided N/A
(3S)-3-Amino-3-(4-chlorophenyl)propanamide 4-Chlorophenyl group, amide C₉H₁₁ClN₂O 198.65 1308301-15-6
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Indole ring, phenylamide C₁₇H₁₇N₃O 279.34 Not Provided
3-[4-(Oxolan-2-ylmethyl)-5-sulfanyl-1,2,4-triazol-3-yl]propanamide Oxolan, triazole, sulfanyl C₁₀H₁₆N₄O₂S 256.32 929972-45-2
FMAU (Pyrimidinedione derivative) Fluorinated arabinofuranosyl, pyrimidinedione C₁₀H₁₄FN₂O₅ 290.23 69256-17-3
Key Observations:
  • Chlorophenyl vs.
  • Indole vs. Oxolan: The indole ring in (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide enables π-π stacking interactions, common in serotonin receptor ligands, whereas the oxolan ether oxygen may prioritize hydrogen bonding .
  • Triazole-Sulfanyl Hybrid : The triazole ring in 3-[4-(oxolan-2-ylmethyl)-5-sulfanyl-1,2,4-triazol-3-yl]propanamide introduces sulfur, which could improve metabolic stability or confer metal-binding properties absent in the target compound .
  • Nucleoside Analog (FMAU): FMAU’s fluorinated arabinofuranosyl group mimics nucleic acid components, suggesting antiviral or anticancer mechanisms distinct from the amide-based target compound .
Table 2: Physicochemical and Functional Comparison
Property (3S)-3-Amino-3-(oxolan-2-yl)propanamide (3S)-3-Amino-3-(4-chlorophenyl)propanamide (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide FMAU
Solubility Likely moderate (oxolan enhances polarity) Low (chlorophenyl increases hydrophobicity) Moderate (indole balances polarity) High (sugar moiety)
Metabolic Stability High (oxolan resists oxidation) Moderate (chlorine may slow metabolism) Variable (indole susceptible to CYP450) Very high (fluorine)
Biological Target Proteases, kinases (amide interactions) Aromatic enzyme active sites Serotonin receptors, tryptophan pathways DNA/RNA polymerases
Storage Stability Not reported 4°C (indicative of instability) Not reported Room temperature
Key Findings:
  • Synthetic Complexity : Compounds like the triazole-sulfanyl hybrid require multi-step synthesis involving carbamate protection/deprotection , whereas chlorophenyl and indole derivatives may be synthesized via simpler amidation routes .

Biological Activity

(3S)-3-Amino-3-(oxolan-2-yl)propanamide is an amino acid derivative characterized by its unique oxolane (tetrahydrofuran) ring structure. This compound has gained attention for its potential biological activities, particularly in enzyme inhibition and receptor interactions, which could lead to therapeutic applications in various medical fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparisons with structurally similar compounds.

  • Molecular Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 158.20 g/mol
  • Chirality : The (3S) configuration indicates the specific spatial arrangement around the chiral center.

The biological activity of (3S)-3-Amino-3-(oxolan-2-yl)propanamide can be attributed to its interactions with various biological macromolecules. Key areas of investigation include:

  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit specific enzymes, which could have implications for treating diseases characterized by enzymatic dysregulation.
    • For example, enzyme binding assays have been conducted to assess the inhibitory potential against targets involved in metabolic pathways.
  • Receptor Binding :
    • Interaction studies using techniques such as surface plasmon resonance have shown that (3S)-3-Amino-3-(oxolan-2-yl)propanamide can bind to certain receptors, indicating potential as a modulator in signaling pathways.
    • The compound's ability to activate or inhibit receptor functions could be pivotal in developing treatments for conditions like addiction or metabolic disorders.

Comparative Analysis

To better understand the uniqueness of (3S)-3-Amino-3-(oxolan-2-yl)propanamide, it is essential to compare it with other structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaMolecular WeightUnique Features
(3S)-3-Amino-3-(oxolan-2-yl)propanamideC₇H₁₃N₃O₂158.20 g/molContains an oxolane ring contributing to unique properties
(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamideC₁₃H₁₅N₃OS198.29 g/molFeatures a thiophene ring enhancing lipophilicity
(3S)-3-Amino-3-(5-methylpyridin-2-yl)propanamideC₉H₁₂N₄O179.22 g/molContains a pyridine ring influencing pharmacological properties

The oxolane moiety in (3S)-3-Amino-3-(oxolan-2-yl)propanamide may confer distinct properties compared to other derivatives that incorporate different heterocycles or functional groups.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of (3S)-3-Amino-3-(oxolan-2-yl)propanamide:

  • GPR88 Receptor Agonism :
    • Research indicates that compounds with similar structures can act as agonists for GPR88, a receptor implicated in various neurological disorders. This suggests that (3S)-3-Amino-3-(oxolan-2-yl)propanamide may also engage this pathway, potentially offering new avenues for treatment .
  • Cancer Therapeutics :
    • The compound's role in inhibiting angiogenesis has been explored, with findings indicating that it may contribute to the suppression of tumor growth through modulation of vascular endothelial growth factor (VEGF) pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.